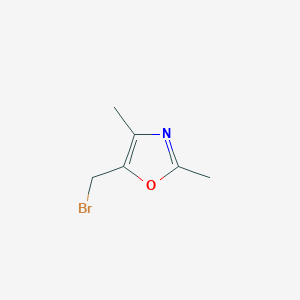

5-(Bromomethyl)-2,4-dimethyloxazole

CAS No.:

Cat. No.: VC14285347

Molecular Formula: C6H8BrNO

Molecular Weight: 190.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8BrNO |

|---|---|

| Molecular Weight | 190.04 g/mol |

| IUPAC Name | 5-(bromomethyl)-2,4-dimethyl-1,3-oxazole |

| Standard InChI | InChI=1S/C6H8BrNO/c1-4-6(3-7)9-5(2)8-4/h3H2,1-2H3 |

| Standard InChI Key | HIEZKDKUAGIUER-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=N1)C)CBr |

Introduction

Structural Characteristics and Molecular Properties

Core Structural Features

5-(Bromomethyl)-2,4-dimethyloxazole belongs to the oxazole family, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The compound’s structure is defined by:

-

A bromomethyl (-CH₂Br) substituent at the 5-position, which confers electrophilic reactivity.

-

Two methyl (-CH₃) groups at the 2- and 4-positions, enhancing steric stability and modulating electronic effects.

The aromatic oxazole ring contributes to planar geometry, while the bromomethyl group introduces a polarizable halogen atom, facilitating nucleophilic substitution reactions. The IUPAC name for this compound is 5-(bromomethyl)-2,4-dimethyl-1,3-oxazole, and its canonical SMILES representation is CC1=C(OC(=N1)C)CBr.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈BrNO |

| Molecular Weight | 190.04 g/mol |

| LogP (Partition Coefficient) | Estimated 2.05 (calculated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

The LogP value suggests moderate lipophilicity, indicating potential membrane permeability in biological systems. The absence of hydrogen bond donors and presence of two acceptors further influence its solubility and interaction with biomolecules.

Synthesis and Manufacturing Processes

General Synthetic Strategies

While detailed protocols for synthesizing 5-(Bromomethyl)-2,4-dimethyloxazole are proprietary, its preparation likely follows established methodologies for oxazole derivatives. Common approaches include:

-

Cyclization Reactions: Starting from α-amino ketones or acylated derivatives, cyclization via dehydration or halogen-mediated pathways generates the oxazole core.

-

Functionalization of Preformed Oxazoles: Bromination or alkylation of simpler oxazoles, such as 2,4-dimethyloxazole, introduces the bromomethyl group at the 5-position.

A plausible route involves the reaction of 2,4-dimethyloxazole with N-bromosuccinimide (NBS) under radical initiation conditions, selectively substituting a hydrogen atom at the 5-position with bromine.

Industrial-Scale Production

Industrial synthesis may employ continuous-flow reactors to enhance yield and safety. Key considerations include:

-

Catalyst Optimization: Transition metal catalysts (e.g., palladium) could facilitate cross-coupling reactions for functional group introduction.

-

Purification Techniques: Chromatography or recrystallization ensures high purity, critical for pharmaceutical applications.

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromomethyl group’s electrophilic nature enables reactions with nucleophiles such as:

-

Amines: Forming quaternary ammonium salts or alkylated amines.

-

Thiols: Producing thioether linkages for bioconjugation.

-

Carboxylates: Generating esters or amides via SN2 mechanisms.

These transformations are pivotal in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents.

Drug Intermediate

The compound serves as a building block for:

-

Anticancer Agents: Functionalization of the bromomethyl group allows attachment to pharmacophores targeting DNA or enzymes.

-

Antiviral Compounds: Incorporation into nucleoside analogs inhibits viral replication.

Prodrug Development

Bromomethyl groups can be hydrolyzed in vivo to hydroxymethyl derivatives, enabling controlled drug release.

Materials Science

In polymer chemistry, the compound acts as a cross-linking agent or monomer for conductive polymers, leveraging its aromaticity and halogen reactivity.

Comparative Analysis with Structural Analogs

Analogous Oxazole Derivatives

The table below contrasts 5-(Bromomethyl)-2,4-dimethyloxazole with structurally related compounds:

| Compound Name | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|

| 5-Bromo-2-methyloxazole | C₄H₄BrNO | Br at 5, CH₃ at 2 | Simpler structure; fewer methyl groups |

| 4-Bromo-2,5-dimethyloxazole | C₅H₆BrNO | Br at 4, CH₃ at 2 and 5 | Altered substitution pattern affects electrophilicity |

| 2-Bromo-4-methyloxazole | C₄H₄BrNO | Br at 2, CH₃ at 4 | Varied biological activity due to positional isomerism |

The uniqueness of 5-(Bromomethyl)-2,4-dimethyloxazole lies in its balanced steric and electronic profile, which optimizes reactivity while maintaining stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume